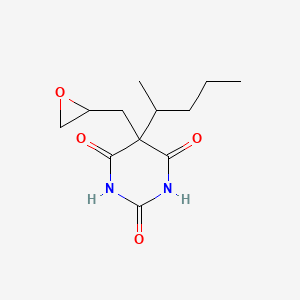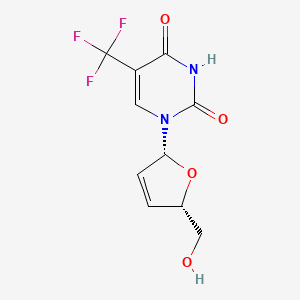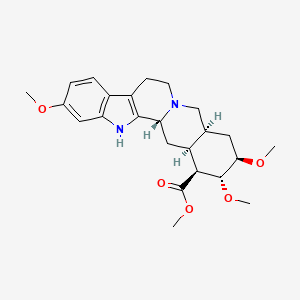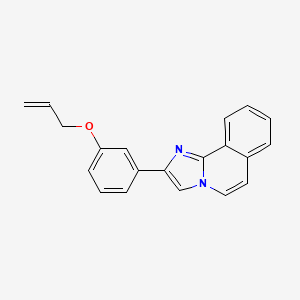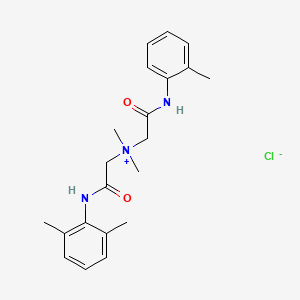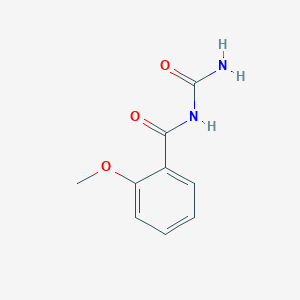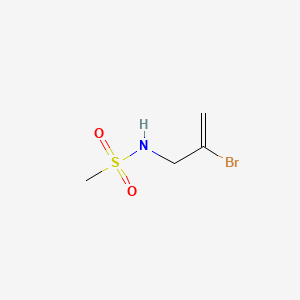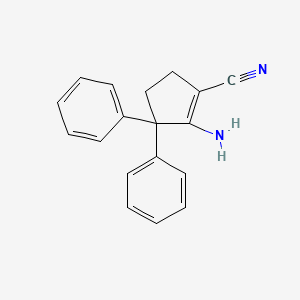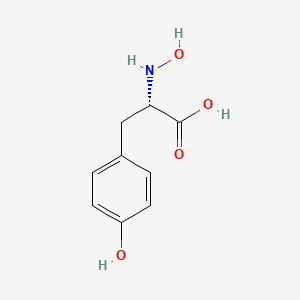
Cyclopropyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyladenine is a synthetic compound that belongs to the class of cyclopropyl-containing nucleosides It is characterized by the presence of a cyclopropyl group attached to the adenine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyladenine can be synthesized through several methods. One common approach involves the cyclopropanation of adenine derivatives. This can be achieved using reagents such as diazomethane or carbenes, which react with the double bonds in adenine to form the cyclopropyl ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a catalyst such as rhodium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyladenine undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding cyclopropylamines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted adenine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyladenine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropyl-containing nucleosides.
Biology: this compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Mecanismo De Acción
Cyclopropyladenine can be compared with other cyclopropyl-containing nucleosides, such as cyclopropylcytosine and cyclopropylguanine. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique in its ability to selectively target certain enzymes and pathways, making it a valuable tool in both research and therapeutic contexts .
Comparación Con Compuestos Similares
- Cyclopropylcytosine
- Cyclopropylguanine
- Cyclopropylthymine
Propiedades
Número CAS |
132398-80-2 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1 |
Clave InChI |
BHCDKVGOWIANKM-WDSKDSINSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


